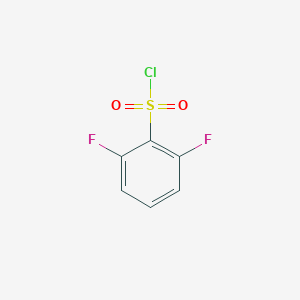

2,6-Difluorobenzenesulfonyl chloride

描述

属性

IUPAC Name |

2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWAUQMMMIMLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370189 | |

| Record name | 2,6-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60230-36-6 | |

| Record name | 2,6-Difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60230-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 60230-36-6

This technical guide provides a comprehensive overview of 2,6-Difluorobenzenesulfonyl chloride, a crucial reagent and building block in modern organic and medicinal chemistry. This document details its chemical and physical properties, outlines a common synthesis protocol, and highlights its significant applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its reactivity, largely owing to the sulfonyl chloride functional group.[1] The presence of two fluorine atoms on the benzene ring enhances its electrophilic character.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60230-36-6 | [1][2][3] |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][2][3] |

| Molecular Weight | 212.60 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or powder to lump | [1][4] |

| Boiling Point | 210 °C (lit.) | [5] |

| Density | 1.568 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.526 (lit.) | [5] |

| Purity | Typically ≥97% or ≥98% | [1][2] |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2,6-difluoroaniline.[6]

Experimental Protocol:

Stage 1: Diazotization [6]

-

Step A: 2,6-Difluoroaniline is reacted with sodium nitrite in the presence of sulfuric acid within an aqueous medium. This reaction yields 2,6-difluorobenzenediazonium sulfate.[6]

Stage 2: Chlorosulfonation [6]

-

Step B: The 2,6-difluorobenzenediazonium sulfate produced in the previous step undergoes chlorosulfonation. This is achieved by treating it with sodium bisulfite and hydrochloric acid in the presence of copper(II) sulfate pentahydrate as a catalyst. The final product of this step is this compound.[6]

Another reported method for its preparation involves reacting difluorophenyllithium with sulfuryl chloride.[5]

Below is a diagram illustrating the primary synthesis workflow.

Applications in Drug Development

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds.[1][7] Its reactivity makes it an excellent building block for creating complex molecules with potential biological activity.[7]

A prominent application is in the synthesis of Dabrafenib , a potent BRAF kinase inhibitor.[] Dabrafenib is used in the treatment of cancers associated with BRAF V600 mutations.[] The compound is also utilized in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides, which are important scaffolds in medicinal chemistry.[5] Furthermore, it has been identified as a potential inhibitor of zinc proteases.[]

The logical relationship of its application in the synthesis of Dabrafenib is illustrated below.

Safety and Handling

This compound is classified as a corrosive substance.[5][9] It is known to cause severe skin burns and eye damage.[9] It is also sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in water. Therefore, appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this compound. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place.[5]

| Hazard Information | GHS Classification |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280, P303+P361+P353, P305+P351+P338, P310 |

References

- 1. CAS 60230-36-6: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 60230-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. nbinno.com [nbinno.com]

- 9. This compound | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-difluorobenzenesulfonyl chloride, a key building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications, particularly in the synthesis of targeted therapeutics.

Core Properties of this compound

This compound is an organofluorine compound valued for the unique physicochemical properties imparted by its fluorine substituents, which can enhance metabolic stability, binding affinity, and lipophilicity in derivative molecules. Its high reactivity makes it a versatile reagent for the introduction of the 2,6-difluorobenzenesulfonyl moiety.

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 212.60 g/mol [1][2][3][] |

| Molecular Formula | C₆H₃ClF₂O₂S[1][2][] |

| CAS Number | 60230-36-6[1] |

| Appearance | Clear yellow liquid[] |

| Boiling Point | 210 °C (lit.)[1][5] |

| Density | 1.568 g/mL at 25 °C (lit.)[1][5] |

| Refractive Index (n20/D) | 1.526 (lit.)[1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a diazotization-chlorosulfonation sequence starting from 2,6-difluoroaniline. An alternative route involves the reaction of difluorophenyllithium with sulfuryl chloride.[5]

Synthesis from 2,6-Difluoroaniline

This synthetic pathway involves two primary stages: the diazotization of 2,6-difluoroaniline followed by a copper-catalyzed chlorosulfonation.[1][3]

Stage 1: Diazotization of 2,6-Difluoroaniline [1][3]

-

Materials: 2,6-Difluoroaniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Ice.

-

Protocol:

-

In a reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

-

Stage 2: Chlorosulfonation [1][3]

-

Materials: 2,6-difluorobenzenediazonium sulfate solution (from Stage 1), Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Bisulfite (NaHSO₃), Hydrochloric Acid (HCl), Methylene Chloride.

-

Protocol:

-

In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Stage 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Extract the reaction mixture with methylene chloride.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][6] Its versatile reactivity allows for its incorporation into complex molecular scaffolds.

Key Applications:

-

Synthesis of Dabrafenib: It serves as a key reagent in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in the treatment of certain cancers.[][6]

-

Formation of Sulfonamides: The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a common functional group in many therapeutic agents.[2][6]

-

Development of Novel Scaffolds: It is utilized in the synthesis of benzoxathiazocine 1,1-dioxides and other heterocyclic systems with potential biological activities.[6][7]

-

Inhibition of Zinc Proteases: Some derivatives of this compound have been investigated as potential inhibitors of zinc proteases.[]

The presence of the two fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the sulfonyl chloride group and enabling specific, targeted reactions in organic synthesis.[2][8]

Handling and Safety

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as a hazardous material and requires careful storage and disposal according to institutional and regulatory guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. apicule.com [apicule.com]

- 7. Buy this compound | 60230-36-6 [smolecule.com]

- 8. CAS 60230-36-6: this compound [cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Difluorobenzenesulfonyl chloride (CAS No. 60230-36-6). The information is intended for researchers, scientists, and professionals in drug development who utilize this reagent in organic synthesis. This document includes a summary of its physical characteristics, detailed experimental protocols for its synthesis and property determination, and a visualization of its primary synthetic pathway.

Core Physical and Chemical Properties

This compound is a highly reactive organosulfur compound, primarily used as a synthetic intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its reactivity stems from the sulfonyl chloride group, which is susceptible to nucleophilic attack, while the fluorine atoms enhance its electrophilic character.[1]

Data Presentation: Physical Property Summary

The quantitative physical data for this compound are summarized in the table below for easy reference and comparison. These values are compiled from various chemical suppliers and databases.

| Property | Value | Notes |

| Molecular Formula | C₆H₃ClF₂O₂S | [2][3] |

| Molecular Weight | 212.60 g/mol | [2][3] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [4] |

| Boiling Point | 210 °C (101.3 kPa) | Literature value, at atmospheric pressure.[5] |

| 129 °C (80.7 kPa) | At reduced pressure (605 mmHg).[4] | |

| 127-130 °C (0.87 kPa) | At reduced pressure (6.5 mmHg). | |

| Density | 1.568 g/mL at 25 °C | Literature value.[5] |

| Specific Gravity | 1.59 at 20 °C | [4] |

| Refractive Index (n_D^20) | 1.526 - 1.53 | Literature value at 20 °C using the sodium D-line.[4][5] |

| Flash Point | 90 °C - 110 °C | Closed cup.[4] |

| Melting Point | Not available | Often handled as a liquid; may be a low-melting solid. |

| Solubility | Reacts with water (moisture sensitive). | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound from 2,6-Difluoroaniline

This synthetic route involves a two-step diazotization and chlorosulfonation process.

Materials:

-

2,6-Difluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

-

Hydrochloric Acid (HCl, 30%)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Methylene Chloride (CH₂Cl₂)

-

Water (H₂O), Ice, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Step 1: Diazotization a. In a suitable reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water. b. Cool the solution to 0-5 °C using an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while vigorously stirring and maintaining the temperature below 5 °C. d. Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

-

Step 2: Chlorosulfonation a. In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid. b. Cool this catalyst mixture to 0-5 °C. c. Slowly add the cold diazonium salt solution from Step 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Step 3: Work-up and Isolation a. Transfer the reaction mixture to a separatory funnel and extract the product with methylene chloride (typically 3 portions). b. Combine the organic layers and wash sequentially with water and then brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Filter off the drying agent and remove the solvent (methylene chloride) under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Determination of Physical Properties

The following are generalized protocols for determining the key physical properties of liquid reagents like this compound.

1. Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (e.g., Durham tube), rubber band, heating oil (mineral oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

Add 0.5-1 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature. For accuracy, also record the atmospheric pressure.

-

2. Density Determination (Pycnometer or Volumetric Method)

-

Apparatus: A calibrated pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.

-

Procedure:

-

Carefully weigh a clean, dry pycnometer or graduated cylinder on the analytical balance. Record this mass (m₁).

-

Fill the container to its calibrated volume mark with this compound. Ensure there are no air bubbles.

-

Weigh the filled container. Record this mass (m₂).

-

Record the volume of the liquid (V). This is the calibrated volume of the pycnometer or the volume read from the graduated cylinder.

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V . The measurement should be performed at a controlled temperature (e.g., 25 °C).

-

3. Refractive Index Determination (Abbe Refractometer)

-

Apparatus: An Abbe refractometer with a monochromatic light source (typically a sodium D-line at 589 nm) and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a pipette, apply 2-3 drops of this compound onto the lower prism.

-

Close the prisms firmly.

-

Circulate water from the constant temperature bath (set to 20 °C) through the refractometer.

-

Adjust the light source and mirror to illuminate the field of view.

-

Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringes are observed, adjust the chromaticity screw to eliminate them.

-

Read the refractive index value directly from the instrument's scale.

-

Visualizations: Synthesis Workflow

As this compound is a synthetic intermediate, it does not directly participate in biological signaling pathways. The following diagram illustrates the logical workflow of its synthesis from 2,6-difluoroaniline, a common industrial production method.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 60230-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 60230-36-6 - Buy 60230-36-6 Product on Nanjing Liskon Biological Technology Co., Ltd. [liskonchem.com]

- 5. 60230-36-6 this compound AKSci J55002 [aksci.com]

An In-depth Technical Guide to 2,6-Difluorobenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-difluorobenzenesulfonyl chloride (DFBSC), a pivotal reagent in modern organic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its role as a building block for pharmaceutical agents. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are described in detail.

Core Compound Information

This compound is an organosulfur compound featuring a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and a sulfonyl chloride functional group.[1] This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 60230-36-6[3] |

| Molecular Formula | C₆H₃ClF₂O₂S[3][4] |

| Molecular Weight | 212.60 g/mol [3][5] |

| SMILES String | C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F[2] |

| InChI Key | QXWAUQMMMIMLTO-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are presented in the following table. The compound is typically a colorless to light yellow liquid or solid (powder to lump form) and is sensitive to moisture.[6]

| Property | Value | Source(s) |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [6] |

| Boiling Point | 210 °C (lit.) | [3][7] |

| Density | 1.568 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.526 (lit.) | [3] |

| Flash Point | >230 °F (>110 °C) | [6] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6] |

Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic proton signals would be expected in the range of 7.0-8.0 ppm, showing coupling to the adjacent fluorine atoms. |

| ¹³C NMR | Aromatic carbon signals would appear in the range of 110-165 ppm. Carbons directly attached to fluorine would show characteristic splitting (C-F coupling). |

| FTIR | Strong characteristic absorption bands for the sulfonyl chloride (S=O) group are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. C-F stretching vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺). The monoisotopic mass is 211.9510345 Da.[2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is via the diazotization of 2,6-difluoroaniline followed by a copper-catalyzed chlorosulfonation.[8]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,6-Difluoroaniline[9][10]

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

-

2,6-Difluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

-

Hydrochloric Acid (HCl, 30%)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ice

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

-

-

Chlorosulfonation:

-

In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation if required.

-

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The sulfonyl chloride group provides a reactive handle for nucleophilic substitution, allowing for the formation of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[1]

Synthesis of Dabrafenib Intermediate

A prime example of its application is in the synthesis of Dabrafenib , a potent inhibitor of the BRAF kinase used in the treatment of certain cancers.[5] this compound is reacted with an appropriate aniline derivative to form the core sulfonamide structure of the drug.

Caption: General reaction for the synthesis of sulfonamides.

Detailed Experimental Protocol: General Sulfonamide Synthesis

This protocol provides a general method for the reaction of this compound with an aniline to form an N-aryl sulfonamide.

Materials:

-

This compound

-

Substituted Aniline (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA) (1.1 - 1.5 equivalents)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (pyridine or TEA) to the stirred solution.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cold aniline solution over 15-30 minutes.

-

-

Reaction Progression:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

-

Work-up and Isolation:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Role in Targeting Signaling Pathways

As mentioned, this compound is a key precursor to Dabrafenib, a targeted cancer therapy. Dabrafenib functions by inhibiting the mutated BRAF protein, a key component of the MAPK/ERK signaling pathway.

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] In many cancers, particularly melanoma, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of the BRAF protein and, consequently, uncontrolled downstream signaling, driving tumor growth.[11]

Dabrafenib specifically binds to and inhibits the ATP-binding site of the mutated BRAF kinase, thereby blocking the phosphorylation of MEK and subsequently ERK.[11] This inhibition halts the aberrant signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Caption: Inhibition of the BRAF-MEK-ERK pathway by Dabrafenib.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2]

-

Hazards: Causes severe skin burns and eye damage.[2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[6]

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

This compound is a versatile and highly valuable reagent for researchers and scientists in the field of drug development. Its unique chemical properties and reactivity make it an essential building block for constructing complex molecular architectures, most notably in the synthesis of targeted therapeutics like the BRAF inhibitor Dabrafenib. A thorough understanding of its synthesis, handling, and reaction protocols is crucial for its effective and safe utilization in the laboratory.

References

- 1. CAS 60230-36-6: this compound [cymitquimica.com]

- 2. This compound | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 60230-36-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 60230-36-6 [chemicalbook.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Difluorobenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 2,6-Difluorobenzenesulfonyl chloride, a key reagent and building block in pharmaceutical and agrochemical research. The document furnishes detailed Raman and Nuclear Magnetic Resonance (NMR) spectroscopic data, experimental protocols, and a logical workflow for the spectroscopic analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Summary of Spectral Data

The empirical formula for this compound is C₆H₃ClF₂O₂S, with a molecular weight of 212.60 g/mol . Spectroscopic analysis confirms the structure and purity of the compound. The key spectral data are summarized in the tables below.

Raman Spectroscopy

Raman spectroscopy provides insights into the vibrational modes of the molecule. The prominent Raman shifts for this compound are presented in Table 1.

Table 1: Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Tentative Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1585 | Aromatic C=C stretch |

| 1390 - 1370 | S(=O)₂ symmetric stretch |

| 1190 - 1170 | S(=O)₂ asymmetric stretch |

| 1100 - 1000 | C-F stretch |

| 800 - 600 | Aromatic C-H bend |

| 600 - 500 | C-S stretch |

| 450 - 350 | C-Cl stretch |

Note: The assignments are tentative and based on characteristic group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.

The proton NMR spectrum provides information about the aromatic protons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.70 - 7.60 | m | - | H-4 |

| 7.20 - 7.10 | m | - | H-3, H-5 |

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 155 (d) | C-2, C-6 |

| 135 - 130 | C-4 |

| 130 - 125 | C-1 |

| 115 - 110 (d) | C-3, C-5 |

Note: 'd' denotes a doublet, indicating coupling with fluorine.

Fluorine-19 NMR is particularly informative for fluorinated compounds.

Table 4: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -115 | F-2, F-6 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Raman Spectroscopy

A sample of this compound was analyzed using a high-resolution Raman spectrometer.

-

Laser Wavelength: 785 nm

-

Laser Power: 10-50 mW

-

Integration Time: 10-30 seconds

-

Accumulations: 5-10

-

Spectral Range: 200 - 3200 cm⁻¹

The sample was placed in a glass vial for analysis. The spectrum was baseline corrected and calibrated against a known standard.

NMR Spectroscopy

NMR spectra were acquired on a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: A standard single-pulse experiment was performed with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: A proton-decoupled pulse sequence was used with a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: A standard single-pulse experiment, without proton decoupling, was performed. Chemical shifts were referenced to an external standard such as CFCl₃.

Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2,6-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzenesulfonyl chloride is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in the creation of complex therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, reactivity, and electronic properties. The presence of two fluorine atoms ortho to the sulfonyl chloride group significantly influences its electrophilicity and reactivity profile. This document details established synthetic protocols, explores its key reactions such as sulfonylations, and discusses its potential in cross-coupling reactions. Furthermore, this guide consolidates available physical and spectroscopic data and provides insights into its electronic structure through computational analysis. Detailed experimental procedures and tabulated quantitative data are presented to facilitate its application in a research and development setting.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key physical properties are summarized in the table below. The compound is sensitive to moisture and should be handled under inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClF₂O₂S | |

| Molecular Weight | 212.60 g/mol | |

| CAS Number | 60230-36-6 | |

| Appearance | Clear yellow liquid | |

| Boiling Point | 210 °C (lit.) | |

| Density | 1.568 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.526 (lit.) |

Synthesis of this compound

There are two primary routes for the synthesis of this compound, starting from either 2,6-difluoroaniline or via a lithiation-sulfonylation sequence of 1,3-difluorobenzene.

From 2,6-Difluoroaniline

This widely used method involves a two-step, one-pot procedure commencing with the diazotization of 2,6-difluoroaniline, followed by a copper-catalyzed chlorosulfonation.

Experimental Protocol:

Step A: Diazotization

-

In a suitable reaction vessel, dissolve 2,6-difluoroaniline (1.0 eq) in a mixture of sulfuric acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes to ensure the complete formation of the 2,6-difluorobenzenediazonium sulfate.

Step B: Chlorosulfonation

-

In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step A to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the reaction mixture with methylene chloride.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

A material balance for a large-scale synthesis (225 kg product) indicates that from 178.50 kg of 2,6-difluoroaniline, 225.00 kg of this compound can be obtained.

From 1,3-Difluorobenzene

An alternative synthesis involves the directed ortho-lithiation of 1,3-difluorobenzene, followed by quenching with sulfuryl chloride (SO₂Cl₂). This method can be advantageous for smaller-scale laboratory preparations.

Experimental Protocol:

-

Dissolve 1,3-difluorobenzene (1.0 eq) in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF), and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for the time required to achieve complete lithiation.

-

Quench the resulting difluorophenyllithium species by the slow addition of sulfuryl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product can be purified by vacuum distillation.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The two ortho-fluorine atoms are strongly electron-withdrawing, which further enhances the electrophilicity of the sulfonyl group, making it a highly reactive reagent for sulfonylation reactions.

Sulfonylation Reactions

This compound readily reacts with a wide range of nucleophiles, including amines and alcohols, to form the corresponding sulfonamides and sulfonate esters, respectively. These reactions typically proceed in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for Sulfonylation of Amines:

-

Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine, or THF).

-

Add a base (e.g., pyridine or triethylamine, 1.1-2.0 eq).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.0-1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table of Reaction Yields for Sulfonylation of Amines: (Note: Specific yields for a variety of amines with this compound are not readily available in the searched literature. The following are representative examples based on general sulfonylation procedures.)

| Amine | Product | Yield (%) |

| Aniline | N-Phenyl-2,6-difluorobenzenesulfonamide | >90 (estimated) |

| Benzylamine | N-Benzyl-2,6-difluorobenzenesulfonamide | High (estimated) |

| Diethylamine | N,N-Diethyl-2,6-difluorobenzenesulfonamide | High (estimated) |

General Experimental Protocol for Sulfonylation of Alcohols:

-

Dissolve the alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine).

-

Add a base (e.g., pyridine or triethylamine, 1.5-2.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.0-1.2 eq).

-

Stir the reaction at 0 °C to room temperature until completion.

-

Work-up the reaction as described for the sulfonylation of amines.

Table of Reaction Yields for Sulfonylation of Alcohols: (Note: Specific yields for a variety of alcohols with this compound are not readily available in the searched literature. The following are representative examples based on general sulfonylation procedures.)

| Alcohol | Product | Yield (%) |

| Methanol | Methyl 2,6-difluorobenzenesulfonate | High (estimated) |

| Benzyl alcohol | Benzyl 2,6-difluorobenzenesulfonate | High (estimated) |

Application in the Synthesis of Dabrafenib

A prominent application of this compound is in the synthesis of the BRAF kinase inhibitor, Dabrafenib. In this synthesis, it is used to sulfonylate an advanced amine intermediate.

Potential in Suzuki-Miyaura Cross-Coupling Reactions

While aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the sulfonyl chloride group can also serve as a leaving group under certain conditions. The reactivity order is generally Ar-I > Ar-SO₂Cl > Ar-Br >> Ar-Cl. This suggests that this compound could potentially undergo cross-coupling with boronic acids to form biaryl or vinyl sulfones. However, specific examples utilizing this substrate are not prevalent in the literature, indicating that this area of its reactivity remains to be fully explored.

Electronic Properties

The electronic properties of this compound are significantly influenced by the presence of the two electron-withdrawing fluorine atoms and the sulfonyl chloride group.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum provides a characteristic signal for the fluorine atoms on the aromatic ring. The chemical shift will be in the typical range for aryl fluorides.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic strong absorptions for the S=O stretching of the sulfonyl group, typically in the regions of 1380-1410 cm⁻¹ (asymmetric) and 1177-1204 cm⁻¹ (symmetric).

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, and fragmentation patterns will likely involve the loss of Cl, SO₂, and potentially rearrangement of the fluorinated ring.

Table of Spectroscopic Data: (Note: Detailed peak lists with assignments are not consistently available in the searched literature. The following are expected ranges and key features.)

| Technique | Expected Features |

| ¹H NMR | Complex multiplet in the aromatic region (approx. 7.0-7.8 ppm) |

| ¹³C NMR | Aromatic signals (approx. 110-165 ppm), with large ¹JCF coupling constants |

| ¹⁹F NMR | Signal in the aryl fluoride region (approx. -100 to -120 ppm vs. CFCl₃) |

| IR (cm⁻¹) | ~1400 (S=O asym), ~1190 (S=O sym), C-F and C-S stretching bands |

| MS (m/z) | Molecular ion peak at ~212, fragmentation by loss of Cl (M-35) and SO₂ (M-64) |

Computational Analysis

Due to the lack of specific computational studies in the searched literature, the following electronic properties are estimations based on the known effects of the substituent groups.

Mulliken Charge Distribution: The strong electron-withdrawing nature of the fluorine atoms and the sulfonyl chloride group will lead to a significant polarization of the molecule. The sulfur atom is expected to have a large positive partial charge, making it highly electrophilic. The ortho and para positions relative to the sulfonyl chloride group will have a decreased electron density.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the π-system of the benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to have significant contribution from the σ* orbital of the S-Cl bond and the π* system of the ring, particularly influenced by the sulfonyl group. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. A precise value would require dedicated DFT calculations.

Safety and Handling

This compound is a corrosive material that causes severe skin burns and eye damage. It is also moisture-sensitive and will hydrolyze to release hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its facile preparation and the high electrophilicity of its sulfonyl chloride group, enhanced by the ortho-difluoro substitution, make it an excellent reagent for the synthesis of sulfonamides and sulfonate esters, as exemplified by its crucial role in the production of Dabrafenib. While its application in palladium-catalyzed cross-coupling reactions is an area for further exploration, the existing data on its synthesis, reactivity, and physicochemical properties provide a solid foundation for its use in research and drug development. This guide has summarized the key technical aspects to aid researchers in the effective and safe utilization of this important synthetic intermediate.

An In-depth Technical Guide to the Electrophilicity of Fluorinated Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated benzenesulfonyl chlorides are a class of highly reactive electrophilic reagents that have garnered significant interest in organic synthesis, medicinal chemistry, and drug development. The incorporation of fluorine atoms onto the benzene ring profoundly influences the electronic properties of the sulfonyl chloride moiety, leading to a marked increase in its electrophilicity. This heightened reactivity makes these compounds valuable precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing functionalities, which are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive analysis of the electrophilicity of fluorinated benzenesulfonyl chlorides, consolidating available quantitative data, detailing experimental protocols for their reactivity assessment, and visualizing key concepts to facilitate their practical application.

The Influence of Fluorination on Electrophilicity

The electrophilicity of the sulfur atom in benzenesulfonyl chlorides is the primary driver of their reactivity towards nucleophiles. The introduction of fluorine atoms to the aromatic ring enhances this electrophilicity through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and, consequently, from the sulfonyl chloride group. This withdrawal of electron density makes the sulfur atom more electron-deficient and therefore more susceptible to nucleophilic attack.

-

Resonance Effect (+R): While fluorine possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect, this effect is generally considered to be weaker than its powerful inductive effect, especially in the context of reactivity at a meta or para substituent.

The net result of these electronic effects is a significant increase in the electrophilicity of the sulfonyl chloride group as the degree of fluorination on the benzene ring increases. This trend is well-supported by kinetic studies and can be quantified using linear free-energy relationships such as the Hammett equation.

Quantitative Analysis: Hammett Correlation

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. For the reactions of benzenesulfonyl chlorides, a positive Hammett reaction constant (ρ) indicates that electron-withdrawing groups accelerate the reaction by stabilizing the transition state.

Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides have demonstrated a positive correlation between the electron-withdrawing nature of the substituent and the reaction rate. For the alkaline hydrolysis of a series of substituted benzenesulfonyl chlorides in water, a Hammett ρ-value of +1.564 has been reported. Similarly, the chloride-chloride exchange reaction in arenesulfonyl chlorides exhibits a ρ-value of +2.02 , further confirming that electron-withdrawing substituents enhance the electrophilicity of the sulfonyl chloride.

Benzenesulfonyl chloride < Monofluorobenzenesulfonyl chloride < Difluorobenzenesulfonyl chloride < ... < Pentafluorobenzenesulfonyl chloride

This increased reactivity of highly fluorinated analogues like pentafluorobenzenesulfonyl chloride makes them potent reagents for sulfonylation reactions, especially with weakly nucleophilic substrates.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of benzenesulfonyl chloride and some of its fluorinated derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 251-252 | 1.384 | 1.554 |

| 2-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 246-247 | 1.47 | 1.537 |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 115-117 (15 mmHg) | 1.463 | 1.529 |

| 2,3-Difluorobenzene-1-sulfonyl chloride | C₆H₃ClF₂O₂S | 212.60 | ~237.5 (predicted) | ~1.580 (predicted) | - |

| Pentafluorobenzenesulfonyl chloride | C₆F₅SO₂Cl | 266.57 | 210-211 | 1.796 | 1.479 |

Experimental Protocols

Synthesis of Fluorinated Benzenesulfonyl Chlorides

A general and widely applicable method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.

Protocol: Synthesis of 4-Fluorobenzenesulfonyl Chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place chlorosulfonic acid (3-5 equivalents).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Substrate: Slowly add fluorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will typically separate as an oil or a solid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the pure 4-fluorobenzenesulfonyl chloride.

Kinetic Analysis of Solvolysis (Hydrolysis)

The rate of hydrolysis of a sulfonyl chloride in a given solvent system is a direct measure of its electrophilicity. This can be monitored by various analytical techniques.

Protocol: Determination of Hydrolysis Rate Constant by HPLC

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid added to both phases to ensure good peak shape. The mobile phase composition may need to be optimized for the specific sulfonyl chloride being analyzed.

-

Standard Solutions: Prepare a series of standard solutions of the fluorinated benzenesulfonyl chloride of known concentrations in acetonitrile.

-

Kinetic Run: a. Prepare a stock solution of the sulfonyl chloride in a dry, water-miscible organic solvent (e.g., acetonitrile) at a known concentration. b. In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), initiate the hydrolysis by adding a small aliquot of the stock solution to a known volume of the desired aqueous-organic solvent mixture (e.g., 80:20 acetonitrile:water). c. At timed intervals, withdraw small aliquots of the reaction mixture and quench the reaction by diluting with a large volume of the mobile phase (or pure acetonitrile).

-

HPLC Analysis: Inject the quenched samples into the HPLC system and record the chromatograms.

-

Data Analysis: a. From the standard solutions, create a calibration curve of peak area versus concentration for the sulfonyl chloride. b. For each time point in the kinetic run, determine the concentration of the remaining sulfonyl chloride using the calibration curve. c. Plot the natural logarithm of the concentration of the sulfonyl chloride (ln[RSO₂Cl]) versus time. For a first-order reaction, this plot should be linear. d. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs) for the hydrolysis reaction under the given conditions.

Mandatory Visualizations

Caption: General mechanism for the nucleophilic substitution of a fluorinated benzenesulfonyl chloride.

Caption: Workflow for the kinetic analysis of sulfonyl chloride hydrolysis.

Caption: Electronic effects of fluorine substituents on the electrophilicity of the sulfonyl chloride group.

Conclusion

The strategic placement of fluorine atoms on a benzenesulfonyl chloride framework is a powerful tool for modulating its electrophilicity. The strong electron-withdrawing nature of fluorine significantly enhances the reactivity of the sulfonyl chloride group towards nucleophiles, a trend that is quantitatively supported by Hammett correlations. This guide has provided a foundational understanding of these principles, presented key data, and offered detailed experimental protocols for the synthesis and kinetic analysis of these important reagents. For researchers in drug discovery and organic synthesis, a thorough comprehension of the structure-reactivity relationships of fluorinated benzenesulfonyl chlorides is crucial for their effective application in the development of novel chemical entities.

An In-depth Technical Guide to 2,6-Difluorobenzenesulfonyl Chloride

PubChem Identifier: 2734271[1]

This technical guide provides a comprehensive overview of 2,6-difluorobenzenesulfonyl chloride, a pivotal chemical intermediate in pharmaceutical and organic synthesis. The document details its chemical and physical properties, experimental procedures for its synthesis, and its significant applications, particularly in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][2][] |

| Molar Mass | 212.60 g/mol | [1][] |

| PubChem CID | 2734271 | [1] |

| CAS Number | 60230-36-6 | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2][4] |

| Density | 1.568 g/mL at 25 °C (lit.) | [2][4][5] |

| Boiling Point | 210 °C (lit.) | [2][4][5] |

| Flash Point | >230 °F (>110 °C) - closed cup | [2][4] |

| Refractive Index | n20/D 1.526 (lit.) | [2][4][5] |

| Vapor Pressure | 0.129 mmHg at 25°C | [2] |

| InChI Key | QXWAUQMMMIMLTO-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below.

2.1. Synthesis from 2,6-Difluoroaniline [6][7]

This synthetic route involves the diazotization of 2,6-difluoroaniline followed by a copper-catalyzed chlorosulfonation.

-

Materials:

-

2,6-Difluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

-

Hydrochloric Acid (HCl, 30%)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Methylene Chloride

-

-

Procedure:

-

Diazotization: Dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for an additional 30 minutes to form the 2,6-difluorobenzenediazonium sulfate solution.[6]

-

Preparation of Catalyst: In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid. Cool this mixture to 0-5 °C.[6]

-

Chlorosulfonation: Slowly add the cold diazonium salt solution from step 1 to the copper-catalyzed solution. Vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

-

Work-up and Isolation: Extract the reaction mixture with methylene chloride. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.[6]

-

2.2. Synthesis from 1,3-Difluorobenzene [6]

This pathway utilizes ortho-lithiation of 1,3-difluorobenzene.

-

Materials:

-

1,3-Difluorobenzene

-

n-Butyllithium

-

Sulfur Dioxide (SO₂)

-

Chlorinating agent (e.g., sulfuryl chloride)

-

-

Procedure:

-

Ortho-lithiation: React 1,3-difluorobenzene with n-butyllithium to form 2,6-difluorophenyllithium.

-

Reaction with SO₂: Introduce sulfur dioxide to the solution of 2,6-difluorophenyllithium.

-

Chlorination: Treat the resulting product with a chlorinating agent to yield this compound.

-

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its primary application is as a key intermediate in the production of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy.[][8] The sulfonyl chloride group offers versatile reactivity for nucleophilic substitution, enabling the creation of diverse sulfonamide derivatives.[8][9]

Visualizations

4.1. Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

References

- 1. This compound | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 4. This compound CAS#: 60230-36-6 [m.chemicalbook.com]

- 5. This compound | 60230-36-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. nbinno.com [nbinno.com]

- 9. CAS 60230-36-6: this compound [cymitquimica.com]

Navigating the Solubility of 2,6-Difluorobenzenesulfonyl Chloride: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key reagents is paramount. This technical guide provides an in-depth analysis of the solubility of 2,6-Difluorobenzenesulfonyl chloride, a crucial intermediate in organic synthesis. Due to the compound's reactivity, particularly its sensitivity to moisture and protic solvents, this guide emphasizes qualitative solubility and outlines a rigorous experimental protocol for its quantitative determination.

Core Concepts: Understanding Solubility and Reactivity

This compound is a reactive compound, appearing as a colorless to pale yellow liquid, widely used in the synthesis of sulfonamides and other sulfonyl derivatives.[1][2] Its solubility is governed by the principle of "like dissolves like," but is critically influenced by its susceptibility to solvolysis, particularly in protic solvents like water and alcohols. The sulfonyl chloride functional group is highly electrophilic and readily undergoes nucleophilic attack by solvents containing hydroxyl or amine groups, leading to the formation of sulfonic acids or sulfonamides, respectively. This reactivity necessitates careful solvent selection and handling under inert conditions.[3][4]

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Remarks |

| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents can solvate the polar sulfonyl chloride group without reacting with it. They are common solvents for reactions involving sulfonyl chlorides. |

| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | The difluorobenzene ring contributes to solubility in these solvents. Solubility is likely to be lower than in polar aprotic solvents. |

| Protic Polar | Water, Methanol, Ethanol | Reactive | Highly reactive with these solvents, leading to solvolysis to form the corresponding sulfonic acid or ester. Not suitable as solvents for storage or simple dissolution. |

| Protic Nonpolar | tert-Butanol | Reactive (slower) | Steric hindrance may slow the rate of solvolysis compared to less hindered alcohols, but reaction is still expected.[5] |

Experimental Protocol for Solubility Determination

The reactive nature of this compound requires a carefully designed experimental protocol to obtain meaningful solubility data. The following gravimetric method is recommended, with stringent exclusion of moisture.

Objective: To determine the solubility of this compound in a given aprotic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Temperature-controlled shaker or bath

-

Schlenk line or glove box

-

Syringes and needles

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (glove box or Schlenk line), add an excess amount of this compound to a pre-weighed, oven-dried vial.

-

Record the total mass of the vial and compound.

-

Using a dry syringe, add a known volume of the anhydrous aprotic solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker or bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Withdrawal and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a dry, pre-warmed (to the experimental temperature) syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the aliquot of the saturated solution to a new, pre-weighed vial.

-

Record the mass of the vial and the transferred solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the aliquot in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound in the aliquot.

-

Calculate the mass of the solvent in the aliquot.

-

Express the solubility in terms of g/100 g of solvent or mol/L.

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a thorough understanding of its chemical properties allows for a robust qualitative assessment. Its high reactivity with protic solvents necessitates the use of anhydrous aprotic solvents in its applications and for any solubility determination studies. The detailed experimental protocol provided in this guide offers a reliable method for researchers to generate their own quantitative solubility data, ensuring accuracy and safety in handling this versatile synthetic intermediate.

References

- 1. CAS 60230-36-6: this compound [cymitquimica.com]

- 2. This compound | 60230-36-6 [chemicalbook.com]

- 3. This compound CAS#: 60230-36-6 [m.chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,6-Difluorobenzenesulfonyl Chloride from 1,3-Difluorobenzene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,6-difluorobenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research, starting from 1,3-difluorobenzene. The described methodology is based on a directed ortho-metalation (DoM) approach, a powerful strategy for the regioselective functionalization of aromatic rings. This application note details two plausible synthetic pathways, including a stepwise and a one-pot protocol, and furnishes the necessary experimental procedures. Quantitative data and key physical properties are summarized for clarity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of the two fluorine atoms ortho to the sulfonyl chloride group imparts unique electronic properties and conformational constraints to molecules incorporating this moiety, which can lead to enhanced biological activity, metabolic stability, and bioavailability. The synthesis of this intermediate from the readily available and cost-effective starting material, 1,3-difluorobenzene, is of significant interest. The fluorine atoms in 1,3-difluorobenzene direct lithiation to the C2 position, enabling a regioselective synthesis.

Synthetic Pathways

The synthesis of this compound from 1,3-difluorobenzene is achieved through the formation of a key 2,6-difluorophenyllithium intermediate. This can be accomplished via a directed ortho-metalation reaction using a strong organolithium base such as n-butyllithium. Following the formation of this intermediate, two primary pathways can be employed to yield the desired product.

Pathway A: Two-Step Synthesis via a Sulfinate Salt Intermediate

This pathway involves a stepwise approach where the lithiated intermediate is first quenched with sulfur dioxide to form a stable lithium 2,6-difluorobenzenesulfinate salt. This salt is then isolated and subsequently chlorinated to afford the final product.

Pathway B: One-Pot Synthesis using Sulfuryl Chloride

A more direct, one-pot approach involves the direct reaction of the 2,6-difluorophenyllithium intermediate with sulfuryl chloride (SO₂Cl₂), which serves as both the source of the sulfonyl group and the chlorinating agent.[1][2][3]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,3-Difluorobenzene | 1,3-Difluorobenzene | 372-18-9 | C₆H₄F₂ | 114.09 | Colorless liquid | 83 | 1.157 | 1.442 |

| This compound | This compound | 60230-36-6 | C₆H₃ClF₂O₂S | 212.60 | Colorless to light yellow liquid | 210 | 1.568 | 1.526 |

Table 2: Summary of Reagents for Synthesis

| Reagent | Purpose | Pathway |

| 1,3-Difluorobenzene | Starting Material | A & B |

| n-Butyllithium (n-BuLi) | Directed ortho-Metalation (DoM) agent | A & B |

| Tetrahydrofuran (THF), anhydrous | Solvent | A & B |

| Sulfur Dioxide (SO₂) | Sulfonating agent | A |

| N-Chlorosuccinimide (NCS) | Chlorinating agent | A |

| Sulfuryl Chloride (SO₂Cl₂) | Sulfonating and chlorinating agent | B |

| Diethyl ether, anhydrous | Solvent | A & B |

| Hydrochloric acid (HCl), aq. | Quenching/Work-up | A & B |

| Sodium bicarbonate (NaHCO₃), aq. | Work-up | A & B |

| Brine | Work-up | A & B |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent | A & B |

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions involving organolithiums must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory. Sulfur dioxide and sulfuryl chloride are toxic and corrosive; handle them in a well-ventilated fume hood.

Protocol for Pathway A: Two-Step Synthesis via Lithium 2,6-Difluorobenzenesulfinate

Step 1: Synthesis of Lithium 2,6-Difluorobenzenesulfinate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 1,3-difluorobenzene to the cooled THF. To this solution, add n-butyllithium (typically 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours to ensure the complete formation of 2,6-difluorophenyllithium.

-

Sulfonation: Bubble gaseous sulfur dioxide (SO₂) through the solution at -78 °C until the reaction is complete (the reaction is typically exothermic and the color of the solution may change). Alternatively, pour the organolithium solution into a flask containing a saturated solution of SO₂ in anhydrous THF at -78 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature. The solvent is then typically removed under reduced pressure to yield the crude lithium 2,6-difluorobenzenesulfinate salt. This salt can be washed with a non-polar solvent like hexane to remove non-polar impurities and then dried under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the dried lithium 2,6-difluorobenzenesulfinate in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Chlorination: Add N-chlorosuccinimide (NCS) (typically 1.1 to 1.5 equivalents) to the suspension. Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification:

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate sequentially with water, dilute aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the final product as a colorless to light yellow liquid.

-

Protocol for Pathway B: One-Pot Synthesis using Sulfuryl Chloride

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF) and 1,3-difluorobenzene. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (typically 1.1 equivalents) dropwise to the solution while maintaining the internal temperature below -70 °C. Stir the solution at -78 °C for 1-2 hours.

-